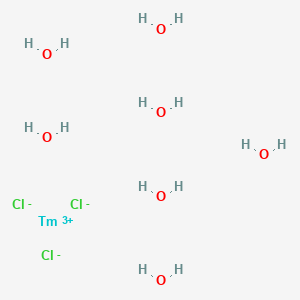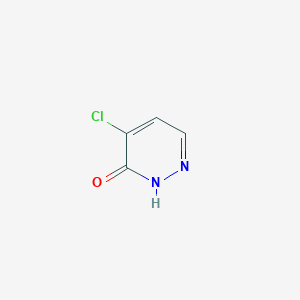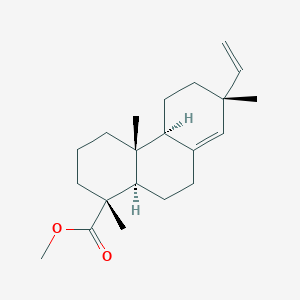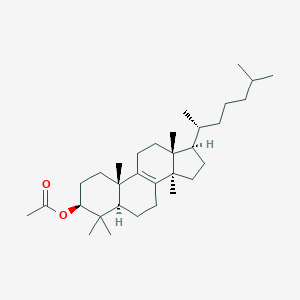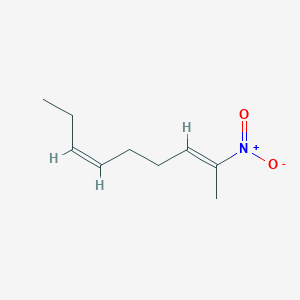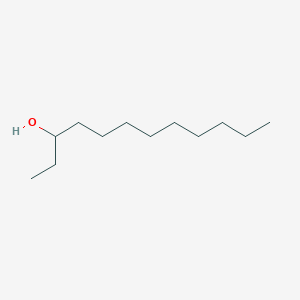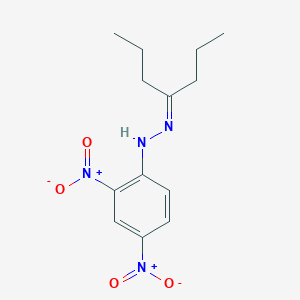
Bromodichloroacetaldehyde
Descripción general
Descripción
Bromodichloroacetaldehyde is a halogenated acetaldehyde compound with the molecular formula C₂HBrCl₂O and a molecular weight of 191.84 g/mol . It is commonly found as a disinfection byproduct in drinking water, formed during the chlorination process . This compound is known for its genotoxic properties and is used primarily in research settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromodichloroacetaldehyde can be synthesized through the halogenation of acetaldehyde. The process involves the controlled addition of bromine and chlorine to acetaldehyde under specific conditions to achieve the desired halogenation .
Industrial Production Methods: In industrial settings, this compound is produced by the halogenation of acetaldehyde using bromine and chlorine gases. The reaction is typically carried out in a controlled environment to ensure the safety and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of carboxylic acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acetaldehyde derivatives.
Aplicaciones Científicas De Investigación
Bromodichloroacetaldehyde is primarily used in scientific research due to its genotoxic properties. It is utilized in studies related to:
Chemistry: As a reagent in organic synthesis and halogenation reactions.
Biology: To study the effects of halogenated compounds on biological systems.
Medicine: In research on the genotoxic effects of disinfection byproducts.
Industry: As a reference compound in the analysis of water disinfection byproducts
Mecanismo De Acción
The genotoxic effects of bromodichloroacetaldehyde are primarily due to its ability to form DNA adducts, leading to mutations and cellular damage. The compound interacts with cellular DNA, causing structural changes that can result in genotoxicity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparación Con Compuestos Similares
- Dichloroacetaldehyde
- Bromoacetaldehyde
- Trichloroacetaldehyde
- Dibromoacetaldehyde
Comparison: Bromodichloroacetaldehyde is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. Compared to dichloroacetaldehyde and bromoacetaldehyde, this compound exhibits higher genotoxicity and different reactivity patterns in chemical reactions .
Propiedades
IUPAC Name |
2-bromo-2,2-dichloroacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrCl2O/c3-2(4,5)1-6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCWNORMONAZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(Cl)(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021507 | |
| Record name | Bromodichloroacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34619-29-9 | |
| Record name | Bromodichloroacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


